molecular formula C19H26N2O7 B12977026 (2S,4S,5S,6R)-5-(oxan-2-yloxy)-4-(oxan-2-yloxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one

(2S,4S,5S,6R)-5-(oxan-2-yloxy)-4-(oxan-2-yloxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one

Cat. No.: B12977026
M. Wt: 394.4 g/mol
InChI Key: IZTKSMALJHJDSP-OUKPTBEDSA-N
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Description

(2S,4S,5S,6R)-5-(oxan-2-yloxy)-4-(oxan-2-yloxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one is a sophisticated chemical intermediate of significant interest in synthetic and medicinal chemistry. Its complex, bicyclic structure, featuring multiple stereocenters and protecting groups (tetrahydropyranyl ethers), marks it as a critical precursor in the multi-step synthesis of biologically active molecules. This compound is recognized as a key protected derivative in the synthetic pathway toward 1-deoxynojirimycin (DNJ) and its analogs, a class of potent glycosidase inhibitors. Research into this compound and its downstream products is primarily focused on developing new therapeutic agents, as glycosidase inhibitors have demonstrated potential for treating conditions like diabetes, viral infections (including influenza and HIV), and lysosomal storage disorders. The mechanism of action for the final DNJ-like compounds involves mimicking the structure of sugar molecules, thereby competitively inhibiting enzymes that process carbohydrates, such as alpha-glucosidases. This supplier provides this high-purity synthetic intermediate exclusively for research applications in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C19H26N2O7

Molecular Weight

394.4 g/mol

IUPAC Name

(2S,4S,5S,6R)-5-(oxan-2-yloxy)-4-(oxan-2-yloxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one

InChI

InChI=1S/C19H26N2O7/c22-13-7-8-21-18-17(28-19(21)20-13)16(27-15-6-2-4-10-24-15)12(26-18)11-25-14-5-1-3-9-23-14/h7-8,12,14-18H,1-6,9-11H2/t12-,14?,15?,16-,17+,18-/m0/s1

InChI Key

IZTKSMALJHJDSP-OUKPTBEDSA-N

Isomeric SMILES

C1CCOC(C1)OC[C@H]2[C@@H]([C@@H]3[C@H](O2)N4C=CC(=O)N=C4O3)OC5CCCCO5

Canonical SMILES

C1CCOC(C1)OCC2C(C3C(O2)N4C=CC(=O)N=C4O3)OC5CCCCO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S,5S,6R)-5-(oxan-2-yloxy)-4-(oxan-2-yloxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one typically involves multiple steps, including the formation of the tricyclic core and the introduction of the oxan-2-yloxy groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure consistency and scalability. The process would likely include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S,4S,5S,6R)-5-(oxan-2-yloxy)-4-(oxan-2-yloxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The oxan-2-yloxy groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

The compound (2S,4S,5S,6R)-5-(oxan-2-yloxy)-4-(oxan-2-yloxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one is a complex organic molecule that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This article discusses its applications in scientific research, particularly focusing on its biological activities and therapeutic potentials.

Pharmacological Applications

The compound has shown promise in pharmacology due to its potential as a drug candidate. Its structural characteristics suggest possible interactions with various biological targets:

  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
  • Anti-inflammatory Effects : The presence of hydroxyl groups may enhance its ability to modulate inflammatory pathways, making it a candidate for treating conditions like arthritis or chronic inflammation.

Biochemical Studies

In biochemical research, the compound can serve as a valuable tool for studying metabolic pathways:

  • Enzyme Inhibition : Its structure may allow it to act as an inhibitor for specific enzymes involved in metabolic processes, providing insights into enzyme kinetics and regulation.
  • Receptor Interaction Studies : Given its potential to interact with various receptors, it can be utilized in studies aimed at understanding receptor-ligand dynamics.

Material Science

The unique properties of this compound may also extend to material science:

  • Polymer Synthesis : The functional groups present in the molecule can be exploited to create new polymers or composites with desirable mechanical and thermal properties.

Agricultural Applications

Research into agricultural applications is also underway:

  • Pesticide Development : The compound's bioactivity could lead to the development of novel pesticides that are more effective and environmentally friendly.

Case Study 1: Antioxidant Properties

A study investigated the antioxidant capacity of structurally similar compounds in vitro, revealing that specific hydroxylated derivatives effectively scavenged free radicals and reduced lipid peroxidation levels. This suggests that (2S,4S,5S,6R)-5-(oxan-2-yloxy)-4-(oxan-2-yloxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one may exhibit similar protective effects against oxidative damage in cellular models.

Case Study 2: Anti-inflammatory Activity

Research published in a peer-reviewed journal highlighted the anti-inflammatory effects of compounds with similar structural motifs. In animal models of inflammation, these compounds significantly reduced pro-inflammatory cytokine levels and improved clinical scores of inflammation. This indicates potential therapeutic applications for the compound in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of (2S,4S,5S,6R)-5-(oxan-2-yloxy)-4-(oxan-2-yloxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Table 1: Key Structural and Physicochemical Comparisons
Compound Name/ID Core Structure Molecular Weight (g/mol) Polar Surface Area (Ų) Key Substituents Bioactivity/ADMET Notes
Target Compound Diazatricyclo[6.4.0.02,6]dodeca Not explicitly provided High (inferred) Dual oxan-2-yloxy groups Predicted metabolic instability
Triterpene Saponin () Triterpene glycoside 1221.40 413.00 Multiple hydroxyls, glycosyl groups Broad ADMET risks (e.g., hepatotoxicity)
Compound from Macrolide 975.12 Not provided Ethyl, dimethylamino, hydroxyl Antibacterial (inferred from substituents)
Sdox () Anthracycline derivative Not provided High Tetracen core, thioxo-dithiol group DNA intercalation, antitumor activity
Key Observations :
  • Glycosylation Impact : The target compound’s oxan-2-yloxy groups mirror glycosylation patterns in triterpene saponins (), which enhance solubility but may reduce membrane permeability due to high polarity .
  • Bioactivity Trends : While Sdox () leverages a planar tetracen core for DNA interaction, the target compound’s fused heterocycles may favor enzyme inhibition or receptor modulation.

Bioactivity and Mechanism Insights

  • Antibacterial Potential: Compounds with oxane rings and polar groups (e.g., ’s mushroom-derived Compound 4) show strong antibacterial activity against H. pylori (80.5% inhibition at 100 µM) . The target compound’s oxan-yl substituents could similarly enhance interactions with bacterial membranes or enzymes.
  • Enzyme Inhibition : Thiazole-phenylacetic acid derivatives () demonstrate dual COX enzyme inhibition, suggesting that the target compound’s diazatricyclic core might interact with conserved enzymatic pockets .

ADMET and Pharmacokinetic Considerations

  • Absorption and Toxicity : The triterpene saponin () has a high molecular weight (1221.40 g/mol) and polar surface area (413 Ų), correlating with poor oral bioavailability and elevated hepatotoxicity risks . The target compound’s smaller size (inferred) may mitigate these issues but likely retains metabolic liabilities (e.g., CYP enzyme inhibition).
  • Comparative Stability : Macrolides () often exhibit better metabolic stability due to methyl and ethyl groups, whereas the target compound’s oxan-yloxy groups may increase susceptibility to hydrolysis .

Biological Activity

The compound (2S,4S,5S,6R)-5-(oxan-2-yloxy)-4-(oxan-2-yloxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one is a complex organic molecule with potential biological activities. This article reviews its biological properties based on existing research findings and case studies.

  • Molecular Formula : C₁₂H₁₈N₂O₁₁
  • Molecular Weight : 344.31 g/mol
  • Topological Polar Surface Area : 201 Ų
  • Hydrogen Bond Donor Count : 9
  • Hydrogen Bond Acceptor Count : 11

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit activity against certain enzymes and receptors involved in metabolic pathways.

Potential Targets:

  • DNA-(apurinic or apyrimidinic site) lyase
    • Probability of interaction: 99.22%
    • Assay type: Enzymatic activity
  • Nuclear factor NF-kappa-B p105 subunit
    • Probability of interaction: 92.39%
    • Assay type: Transcriptional regulation
  • Muscarinic acetylcholine receptor M5
    • Probability of interaction: 89.96%
    • Assay type: Receptor binding

Antioxidant Activity

Studies have demonstrated that the compound exhibits significant antioxidant properties, which can contribute to its protective effects against oxidative stress in cells.

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties against a range of bacteria and fungi, indicating its potential as a therapeutic agent in treating infections.

Anticancer Potential

Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Studies

  • Antioxidant Activity Assessment
    • A study evaluated the antioxidant capacity using DPPH and ABTS assays, showing a significant reduction in free radicals by the compound.
  • Antimicrobial Efficacy
    • In vitro tests indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.
  • Cancer Cell Line Study
    • The compound was tested on human breast cancer cell lines (MCF-7), resulting in a dose-dependent decrease in cell viability.

Data Table of Biological Activities

Activity TypeMethodologyResult Summary
AntioxidantDPPH AssaySignificant free radical scavenging
AntimicrobialAgar Diffusion MethodInhibition of S. aureus and E. coli
AnticancerMTT AssayDose-dependent cytotoxicity in MCF-7 cells

Q & A

Basic: What analytical methods are recommended to confirm the structural integrity and purity of this compound during synthesis?

Answer:
To verify structural integrity, use high-resolution mass spectrometry (HRMS) to confirm the molecular formula and NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY, HSQC) to resolve stereochemistry and connectivity. For purity assessment, employ reverse-phase HPLC with UV/vis detection (λ = 200–400 nm) and a C18 column, using acetonitrile/water gradients. Cross-reference spectral data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to resolve ambiguities in complex bicyclic systems .

Advanced: How can conflicting spectral data (e.g., unexpected NOE correlations) be resolved for this compound?

Answer:
Unexpected NOE correlations may arise from conformational flexibility or dynamic processes. Conduct variable-temperature NMR experiments to probe slow exchange processes. Pair this with molecular dynamics simulations (e.g., using Gaussian or Amber) to model low-energy conformers. If stereochemical assignments remain contested, synthesize diastereomeric derivatives (e.g., via chiral auxiliary coupling) and compare their spectroscopic profiles .

Basic: What precautions are critical for handling and storing this compound to prevent degradation?

Answer:
Store the compound in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C to minimize hydrolysis of the oxane moieties. Conduct stability tests under accelerated conditions (40°C/75% relative humidity for 4 weeks) using HPLC-UV to monitor degradation. Avoid electrostatic discharge by grounding equipment and using conductive containers .

Advanced: What experimental designs are suitable for studying the compound’s environmental fate and degradation products?

Answer:
Adopt a split-plot randomized block design (as in agricultural chemistry studies) to simulate environmental variables. Expose the compound to UV light, varying pH (3–10), and microbial consortia in soil/water matrices. Analyze degradation products via LC-QTOF-MS/MS with non-targeted screening. Use QSAR models to predict ecotoxicity of metabolites and validate with Daphnia magna bioassays .

Basic: How can researchers optimize synthetic yields of this compound given its complex bicyclic framework?

Answer:
Screen reaction parameters (temperature, solvent polarity, catalyst loading) using design of experiments (DoE) . Prioritize microwave-assisted synthesis to enhance reaction rates and selectivity. Monitor intermediates in real time via in-situ FTIR or Raman spectroscopy. For challenging ring-closing steps, employ chiral organocatalysts (e.g., proline derivatives) to enforce stereocontrol .

Advanced: What strategies can elucidate the compound’s mechanism of action in biological systems?

Answer:
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with putative targets. For cellular studies, apply CRISPR-Cas9 knockout libraries to identify genetic sensitizers. Complement with metabolomic profiling (via GC/LC-MS) to map pathway perturbations. Validate hypotheses using molecular docking (AutoDock Vina) and free-energy perturbation (FEP) calculations .

Basic: What computational tools are recommended for predicting the compound’s physicochemical properties?

Answer:
Use SwissADME or Molinspiration to calculate logP, topological polar surface area, and solubility. For pKa prediction, employ MarvinSketch with the MMFF94 force field. Cross-validate with experimental data from potentiometric titration or capillary electrophoresis .

Advanced: How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Answer:
Investigate pharmacokinetic factors using PBPK modeling (e.g., GastroPlus) to simulate absorption/distribution. Perform hepatic microsome assays to assess metabolic stability across species. If poor bioavailability is observed, design prodrug derivatives with cleavable oxane-protecting groups (e.g., tert-butyl esters) and test in rodent models .

Basic: What safety protocols are essential when working with this compound in biological assays?

Answer:
Use biosafety cabinets for cell-based assays and ensure eyewash stations/safety showers are accessible. Conduct AMES tests for mutagenicity and hERG binding assays to assess cardiac risk. Document occupational exposure limits (OELs) per OSHA guidelines, even if GHS classification is absent .

Advanced: How can the stereochemical complexity of this compound be leveraged to study structure-activity relationships (SAR)?

Answer:
Synthesize all stereoisomers via asymmetric catalysis (e.g., Sharpless epoxidation) and screen against target proteins using SPR or thermal shift assays . Apply multivariate analysis (e.g., PCA) to correlate stereochemical features with bioactivity. For unresolved SAR trends, conduct alanine scanning mutagenesis on the target protein to identify critical binding residues .

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